molecular formula C16H18N2O4S2 B2664163 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 905686-53-5

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B2664163
CAS No.: 905686-53-5
M. Wt: 366.45
InChI Key: OXCSHVXOMWWYCR-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the reaction of thiophene-2-sulfonyl chloride with an appropriate amine under basic conditions. The next step involves the introduction of the pyrrolidinone moiety, which can be synthesized via a cyclization reaction of a suitable precursor. The final step is the coupling of the 4-ethoxyphenyl group to the pyrrolidinone ring, which can be accomplished using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonamide formation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and pyrrolidinone moieties can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
  • N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
  • N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Uniqueness

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups and heterocyclic rings provides a distinct profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-2-22-14-7-5-13(6-8-14)18-11-12(10-15(18)19)17-24(20,21)16-4-3-9-23-16/h3-9,12,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCSHVXOMWWYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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